rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate
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Overview
Description
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
Scientific Research Applications
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
- rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate is unique due to its specific structural configuration and the presence of both carbamoyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9NO3 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H2,7,8)/t3-,4+/m0/s1 |
InChI Key |
ZDDQXVWCSRTXGA-IUYQGCFVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)N |
Canonical SMILES |
COC(=O)C1CC1C(=O)N |
Origin of Product |
United States |
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